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molecular formula C11H12N2O2 B1356589 2-(Dimethoxymethyl)-1,8-naphthyridine CAS No. 204452-90-4

2-(Dimethoxymethyl)-1,8-naphthyridine

Cat. No. B1356589
M. Wt: 204.22 g/mol
InChI Key: SVSHWQZULQIOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266883B2

Procedure details

The procedure described in J. Org. Chem., 2004, 69 (6), pp 1959-1966 was used. Into a 20 l 4-necked round-bottom flask was placed 2-aminopyridine-3-carbaldehyde (1000 g, 8.19 mol), 1,1-dimethoxypropan-2-one (1257 g, 10.64 mol), ethanol (10 l), and water (2 l). This was followed by the addition of a solution of sodium hydroxide (409.8 g, 10.24 mol) in water (1000 ml) drop wise with stirring at 0-15° C. The solution was stirred for 3 h at 0-20° C. and then concentrated under vacuum. The resulting solution was extracted with 3×1200 ml of ethyl acetate and the organic layers were combined. The mixture was dried over sodium sulfate and concentrated under vacuum. The residue was washed with 3×300 ml of hexane and the solid was collected by filtration. This resulted in the title compound as a yellow solid. 1H-NMR (400 MHz, DMSO-d6) δ 9.11 (dd, 1H), 8.53 (d, 1H), 8.50 (dd, 1H), 7.73 (d, 1H), 7.67 (dd, 1H), 5.44 (s, 1H), 3.41 (s, 6H).
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step Two
Quantity
1257 g
Type
reactant
Reaction Step Three
Quantity
10 L
Type
reactant
Reaction Step Four
Quantity
409.8 g
Type
reactant
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH:8]=O)=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:10][O:11][CH:12]([O:16][CH3:17])[C:13](=O)[CH3:14].C(O)C.[OH-].[Na+]>O>[CH3:10][O:11][CH:12]([O:16][CH3:17])[C:13]1[CH:14]=[CH:8][C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[N:1]=1 |f:3.4|

Inputs

Step One
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1000 g
Type
reactant
Smiles
NC1=NC=CC=C1C=O
Step Three
Name
Quantity
1257 g
Type
reactant
Smiles
COC(C(C)=O)OC
Step Four
Name
Quantity
10 L
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
409.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
with stirring at 0-15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 20 l 4-necked round-bottom flask was placed
STIRRING
Type
STIRRING
Details
The solution was stirred for 3 h at 0-20° C.
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×1200 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
The residue was washed with 3×300 ml of hexane
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC(C1=NC2=NC=CC=C2C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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